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Compound of Interest

Compound Name: PD-118057

Cat. No.: B1678593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD-118057 is a potent and selective activator of the human Ether-à-go-go-Related Gene

(hERG) potassium channel, also known as KCNH2 or Kv11.1.[1] As a Type 2 hERG agonist, its

primary mechanism of action is to attenuate channel inactivation without significantly affecting

the rates of activation or deactivation.[2][3][4][5][6] This modulation results in an increased

probability of the channel being in an open state, leading to an enhanced potassium efflux.[2][3]

[6] These characteristics make PD-118057 a valuable tool for investigating the physiological

roles of hERG channels in various cell types, including cardiomyocytes and cancer cells, and

for developing potential therapeutic strategies for conditions like Long QT Syndrome.[7][8]

This document provides detailed protocols for the preparation and application of PD-118057 in

cell culture, along with methods to assess its biological activity.
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Property Value Source

Molecular Weight 386.27 g/mol

Formula C₂₁H₁₇Cl₂NO₂

Purity ≥99%

Solubility
Soluble to 100 mM in DMSO

and to 20 mM in ethanol

Storage of Powder -20°C for up to 3 years [3]

Storage of Solvent
-80°C for up to 6 months;

-20°C for up to 1 month
[3]

Biological Activity of PD-118057
Parameter Cell Type Value Concentration Source

Increase in Peak

Outward Current

Wild-type hERG1

in Xenopus

oocytes

136% 10 µM [2][5][6]

Shift in Half-point

for Inactivation

(V₀.₅)

Wild-type hERG1

in Xenopus

oocytes

+19 mV 10 µM [2][5][6]

EC₅₀ for V₀.₅

Shift

Wild-type hERG1

in Xenopus

oocytes

2.9 µM - [5]

EC₅₀ for Peak

Outward Current

Increase

Wild-type hERG1

in Xenopus

oocytes

3.1 µM - [5]

Increase in Peak

Tail hERG

Current

HEK293 cells 111.1% 10 µM [8]
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Protocol 1: Preparation of PD-118057 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of PD-118057 in DMSO.

Materials:

PD-118057 powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes

Pipettes and sterile tips

Procedure:

Calculate the required mass of PD-118057: Based on the desired concentration (10 mM)

and volume of the stock solution, calculate the mass of PD-118057 needed. For example, to

prepare 1 mL of a 10 mM stock solution, you would need 0.38627 mg of PD-118057.

Dissolve PD-118057 in DMSO: Carefully weigh the calculated amount of PD-118057 and

place it in a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to

achieve a final concentration of 10 mM.[2]

Ensure complete dissolution: Vortex the solution and, if necessary, use an ultrasonic bath to

ensure the compound is fully dissolved.[3]

Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge

tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage

(up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3]

Protocol 2: Delivery of PD-118057 to Cell Culture
This protocol outlines the general procedure for treating cultured cells with PD-118057.

Materials:

Cultured cells in appropriate vessels (e.g., flasks, plates, or dishes)
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Complete cell culture medium

PD-118057 stock solution (10 mM in DMSO)

Pipettes and sterile tips

Procedure:

Thaw the stock solution: Thaw an aliquot of the 10 mM PD-118057 stock solution at room

temperature.

Prepare the working solution: Dilute the stock solution in complete cell culture medium to the

desired final concentration. It is recommended to perform serial dilutions. For example, to

achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock

solution.

Important: The final concentration of DMSO in the cell culture medium should be kept low

(typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the

same concentration of DMSO) should always be included in experiments.

Treat the cells: Remove the existing medium from the cultured cells and replace it with the

medium containing the desired concentration of PD-118057.

Incubate: Incubate the cells for the desired period. The optimal incubation time will depend

on the cell type and the specific assay being performed. Some studies have noted that the

onset of the drug's effect can be slow, sometimes requiring around 30 minutes to reach a

steady state.[5]

Protocol 3: Assessment of hERG Channel Activity using
Patch-Clamp Electrophysiology
This protocol provides a general guideline for assessing the effect of PD-118057 on hERG

channel currents using the whole-cell patch-clamp technique.

Materials:

Cells expressing hERG channels (e.g., HEK293-hERG stable cell line)
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Patch-clamp rig (amplifier, micromanipulator, microscope)

Borosilicate glass capillaries for pipette fabrication

Extracellular and intracellular solutions

PD-118057 working solution

Procedure:

Cell Preparation: Plate the cells on glass coverslips at an appropriate density for patch-

clamp recording.

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-

5 MΩ when filled with the intracellular solution.

Establish Whole-Cell Configuration: Form a high-resistance seal (≥1 GΩ) between the patch

pipette and the cell membrane.[9] Rupture the cell membrane to achieve the whole-cell

configuration.

Record Baseline Currents: Record baseline hERG currents using a suitable voltage protocol.

A common protocol involves a depolarizing step to activate the channels, followed by a

repolarizing step to measure the tail current.[10][11]

Apply PD-118057: Perfuse the cells with the extracellular solution containing the desired

concentration of PD-118057.

Record Post-Treatment Currents: After allowing sufficient time for the drug to take effect,

record the hERG currents again using the same voltage protocol.

Data Analysis: Analyze the changes in current amplitude, voltage-dependence of activation

and inactivation, and kinetics of the channel in the presence of PD-118057 compared to the

baseline recordings.

Protocol 4: Cell Migration Assay using a Transwell
System
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This protocol describes how to assess the effect of PD-118057 on cell migration using a

Transwell assay.

Materials:

Transwell inserts (e.g., 8.0 µm pore size)

24-well plates

Cultured cells

Serum-free medium

Complete medium (containing serum or other chemoattractants)

PD-118057 working solution

Cotton swabs

Fixing and staining reagents (e.g., methanol and crystal violet or DAPI)

Procedure:

Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells and

resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁶ cells/mL).

[12]

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

Add Chemoattractant: Add complete medium (containing a chemoattractant like 10% FBS) to

the lower chamber of the wells.

Seed Cells: Add the cell suspension in serum-free medium, either with or without PD-
118057, to the upper chamber of the inserts.[12]

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell

migration (e.g., 2 to 24 hours, depending on the cell type).[12][13]
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Remove Non-Migrated Cells: After incubation, carefully remove the medium from the upper

chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated

cells.

Fix and Stain: Fix the migrated cells on the underside of the membrane with a suitable

fixative (e.g., 70% ethanol or 4% paraformaldehyde).[12] Stain the cells with a dye such as

crystal violet or DAPI.

Quantification: Count the number of migrated cells in several random fields of view under a

microscope. The results can be expressed as the average number of migrated cells per field

or as a percentage of the control.

Visualizations
Signaling Pathways and Experimental Workflows

Cell Membrane
Cytoplasm

PD-118057 hERG (Kv11.1) Channel
Activates

K+ Ion

Efflux

MAPK PathwayModulates (in some cancers)

Membrane
Hyperpolarization

c-fos Cell Proliferation

Cell Migration

Click to download full resolution via product page

Caption: hERG channel activation by PD-118057 and its potential downstream effects.
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Caption: General experimental workflow for using PD-118057 in cell culture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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